4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID
Overview
Description
4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
The synthesis of 4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the carbamoyl groups: This step involves the reaction of the cyclopenta[b]thiophene intermediate with isocyanates or carbamoyl chlorides.
Attachment of the butanoic acid moiety: This can be done through esterification or amidation reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl groups, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may find use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID include other carbamoyl-substituted thiophenes and cyclopenta[b]thiophene derivatives. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, which can lead to differences in their reactivity and applications. Examples of similar compounds include:
- 4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
- 4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PENTANOIC ACID
Properties
IUPAC Name |
5-[[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-6-2-3-8-14(12)21-19(26)18-13-7-4-9-15(13)27-20(18)22-16(23)10-5-11-17(24)25/h2-3,6,8H,4-5,7,9-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHBGMSTGDWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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